![molecular formula C11H13NO7 B023793 2,5-二氧代吡咯烷-1-基((3R,3aS,6aR)-六氢呋喃[2,3-b]呋喃-3-基)碳酸酯 CAS No. 253265-97-3](/img/structure/B23793.png)

2,5-二氧代吡咯烷-1-基((3R,3aS,6aR)-六氢呋喃[2,3-b]呋喃-3-基)碳酸酯

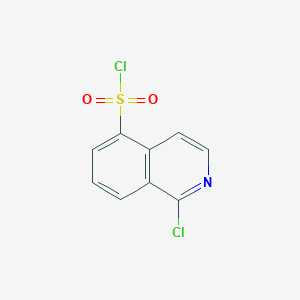

描述

Synthesis Analysis

The synthesis of related furan and pyrrolidinone derivatives often involves multi-step chemical processes including cycloaddition reactions, oxidative carbonylation, and palladium-catalyzed cyclization reactions. For example, the diastereoselective synthesis of 2,3,4-Trisubstituted Tetrahydrofurans highlights the complexity involved in generating such structures, relying on thermally reactive functional groups to achieve the desired scaffolds through thermal Cope rearrangement and oxy-Michael addition (Emmetiere & Grenning, 2020)(Emmetiere & Grenning, 2020).

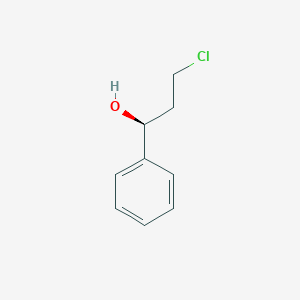

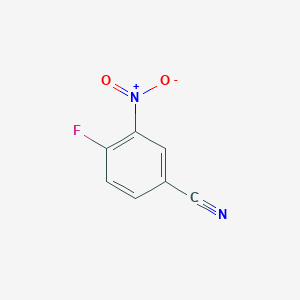

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by their intricate ring systems, which often include fused furan and pyrrolidinone rings. X-ray crystallography studies provide insight into their three-dimensional configurations, revealing the spatial arrangement of atoms and the conformation of the ring systems (Kuhn, Al-Sheikh, & Steimann, 2003)(Kuhn, Al-Sheikh, & Steimann, 2003).

Chemical Reactions and Properties

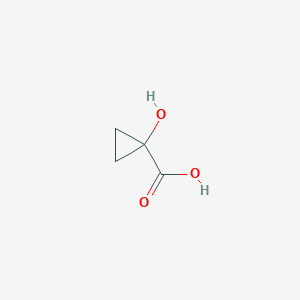

Chemical reactions involving these compounds are diverse, including esterification, cycloaddition, and nucleophilic substitution reactions. These reactions are pivotal for the functionalization of the core structure and the introduction of various substituents, which can significantly alter the chemical properties and potential applications of these compounds. For instance, the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines demonstrates the versatility of these compounds in synthetic chemistry, allowing for the creation of substituted furans and pyrroles with high regioselectivity (Kelly, Kerrigan, & Walsh, 2008)(Kelly, Kerrigan, & Walsh, 2008).

科学研究应用

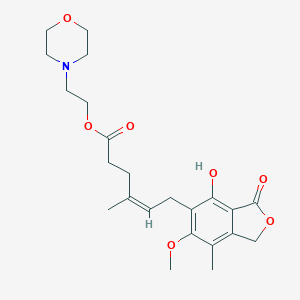

它用于研究含有呋喃、吡咯和噻吩的中二烷基卟啉原样混合环状低聚物,有助于研究扩展的杯[n]吡咯及其呋喃或噻吩类似物 (Nagarajan, Ka,和 Lee,2001).

该化合物是几种临床和实验性 HIV 蛋白酶抑制剂的关键成分,包括药物达芦那韦,表明其在医学研究和药物应用中的重要性 (Sevenich, Liu, Arduengo, Gupton,和 Opatz,2017).

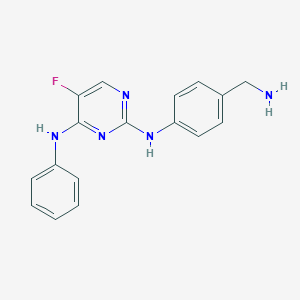

含有嘧啶和哒嗪结构片段的化合物的合成产生了新的生物活性化合物,例如植物生长调节剂,显示了其在农业化学中的作用 (Aniskova, Grinev,和 Yegorova,2017).

它用于绿色合成各种 5 元和 6 元杂环,突出了其作为绿色试剂和溶剂的多功能性和潜力 (Tundo, Musolino,和 Aricò,2019).

衍生自该化合物的单体表现出蓝绿色光致发光,可用作设计荧光共轭体系的构建块,表明其在材料科学中的用途 (Zhen 等,2014).

该化合物参与迈克尔型反应,将呋喃-2-亚甲基乙酸酯转化为吡咯-2-亚甲基乙酸酯,展示了其在有机合成中的应用 (Sacmacl, Bolukbasl,和 Şahin,2012).

它对于合成 (3R,3aS,6aR)-3-羟基六氢呋喃[2,3-b]呋喃至关重要,这是一种对 HIV 蛋白酶抑制剂 UIC-94017 具有高亲和力的非肽配体,为抗 HIV 药物的开发做出了重大贡献 (Ghosh, Leshchenko,和 Noetzel,2004).

该化合物是新一代 HIV 蛋白酶抑制剂的关键配体,再次强调了其在制药行业中的相关性 (Ghosh, Li,和 Perali,2006).

作用机制

Target of Action

It is known that similar compounds, such as 2,5-dioxopyrrolidin-1-yl acrylate, can react with proteins, specifically with monoclonal antibodies

Mode of Action

It’s known that similar compounds can react with proteins, specifically modifying lysine residues . This suggests that [(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl Succinimidyl Carbonate] might also interact with proteins in a similar manner, leading to changes in their structure and function.

Pharmacokinetics

The solubility of similar compounds in various solvents has been documented , which could provide some insights into its bioavailability

安全和危害

未来方向

属性

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFNCYVHQSHFRH-MHYGZLNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@H]1[C@H](CO2)OC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021089 | |

| Record name | Carbonic acid, 2,5-dioxo-1-pyrrolidinyl [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate | |

CAS RN |

253265-97-3 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-yl) carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253265973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, 2,5-dioxo-1-pyrrolidinyl [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[([[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy]carbonyl)oxy]pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIOXOPYRROLIDIN-1-YL ((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL) CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14EY0QM9CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)

![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)